molecular formula C11H14O4S B12280722 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester CAS No. 50397-63-2

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester

Cat. No.: B12280722
CAS No.: 50397-63-2
M. Wt: 242.29 g/mol
InChI Key: DKBHHMLGBAWFQI-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester is an organic compound with the molecular formula C11H14O4S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl group attached to a 3-methylphenyl ring, which is further connected to an acetic acid ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack at the sulfonyl group or electrophilic aromatic substitution at the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester functionality but lacks the sulfonyl group.

    Methyl 3-methylbenzenesulfonate: Similar sulfonyl group but different ester moiety.

    Phenylacetic acid ethyl ester: Similar ester functionality but different aromatic ring structure

Uniqueness

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester is unique due to the combination of its sulfonyl group and ester functionality, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

50397-63-2

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

ethyl 2-(3-methylphenyl)sulfonylacetate

InChI

InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3

InChI Key

DKBHHMLGBAWFQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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